3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde
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Overview
Description
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different substituents at the bromine or chlorine positions.
Oxidation: Formation of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Reduction: Formation of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-methanol.
Scientific Research Applications
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H5BrClN3O |
---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H5BrClN3O/c1-4-7(9)8-11-5(3-14)2-6(10)13(8)12-4/h2-3H,1H3 |
InChI Key |
WRLRRHVOYFXHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C=O)Cl |
Origin of Product |
United States |
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